

JNJ-54175446 Technical Support Center: Solubility and Vehicle Formulation Guide

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Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235

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Welcome to the technical support center for **JNJ-54175446**, a potent and selective P2X7 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and vehicle formulation of **JNJ-54175446** for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **JNJ-54175446** in common laboratory solvents?

A1: **JNJ-54175446** exhibits good solubility in Dimethyl Sulfoxide (DMSO). Published data indicates a solubility of up to 62.5 mg/mL in DMSO.[1] Another source suggests a solubility of 50 mg/mL in DMSO; it is recommended to use sonication to aid dissolution.

Q2: Are there any recommended vehicle formulations for in vivo studies with **JNJ-54175446**?

A2: Yes, several vehicle formulations have been reported for in vivo use. A common formulation consists of a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween-80, and saline. Specifically, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of 2 mg/mL.[2]

Q3: Can PEG400 be used in the vehicle formulation instead of PEG300?

A3: While specific data for a **JNJ-54175446** formulation using PEG400 is not readily available in the searched literature, PEG400 is a common vehicle component for poorly soluble

compounds and is often interchangeable with PEG300.[3][4] Researchers can likely adapt the PEG300 formulation by substituting it with PEG400. However, it is crucial to perform small-scale pilot tests to ensure the solubility, stability, and compatibility of **JNJ-54175446** in the PEG400-containing vehicle before proceeding with large-scale experiments.

Q4: What is the mechanism of action of **JNJ-54175446**?

A4: **JNJ-54175446** is a selective antagonist of the P2X7 receptor.[2] The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines such as IL-1 β . By blocking this receptor, **JNJ-54175446** can modulate the inflammatory response.

Troubleshooting Guide: Formulation Issues

This guide addresses common problems encountered during the formulation of **JNJ-54175446**.

Problem	Potential Cause	Troubleshooting Steps
Precipitation upon addition of aqueous solution (e.g., saline)	The compound is poorly soluble in aqueous solutions. The concentration of the organic co-solvents (DMSO, PEG400) may be insufficient to maintain solubility upon dilution.	- Increase the proportion of co-solvents (DMSO, PEG400) in the final formulation. - Decrease the final concentration of JNJ-54175446. - Ensure the stock solution in DMSO is fully dissolved before adding other components. - Add the aqueous component slowly while vortexing.
Phase separation or cloudy appearance	The components of the vehicle are not fully miscible at the tested ratios. The drug may not be fully dissolved.	- Ensure all components are at room temperature before mixing. - Vortex or sonicate the mixture thoroughly after each addition. - Prepare the formulation in a stepwise manner as described in the experimental protocol.
Difficulty in dissolving the compound in DMSO	The compound may be hygroscopic, or the DMSO may have absorbed water.	- Use freshly opened, anhydrous DMSO. - Warm the mixture gently (e.g., to 37°C) and sonicate to aid dissolution.
High viscosity of the final formulation	High concentrations of PEG400 can increase viscosity, making it difficult to administer.	- If possible, reduce the percentage of PEG400 in the formulation while maintaining solubility. - Consider using a lower molecular weight PEG, although this may affect solubility.

Data Summary

JNJ-54175446 Solubility

Solvent	Solubility	Notes
DMSO	62.5 mg/mL[1]	Sonication is recommended to aid dissolution.
DMSO	50 mg/mL[2]	

Recommended In Vivo Vehicle Formulation

Component	Percentage	Concentration
DMSO	10%	-
PEG300	40%	-
Tween-80	5%	-
Saline	45%	-
JNJ-54175446	-	2 mg/mL[2]

Experimental Protocols

Protocol for Preparation of JNJ-54175446 Formulation for In Vivo Studies (1 mL)

Materials:

- **JNJ-54175446** powder
- Anhydrous DMSO
- PEG400 (or PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes

- Vortex mixer
- Sonicator

Procedure:

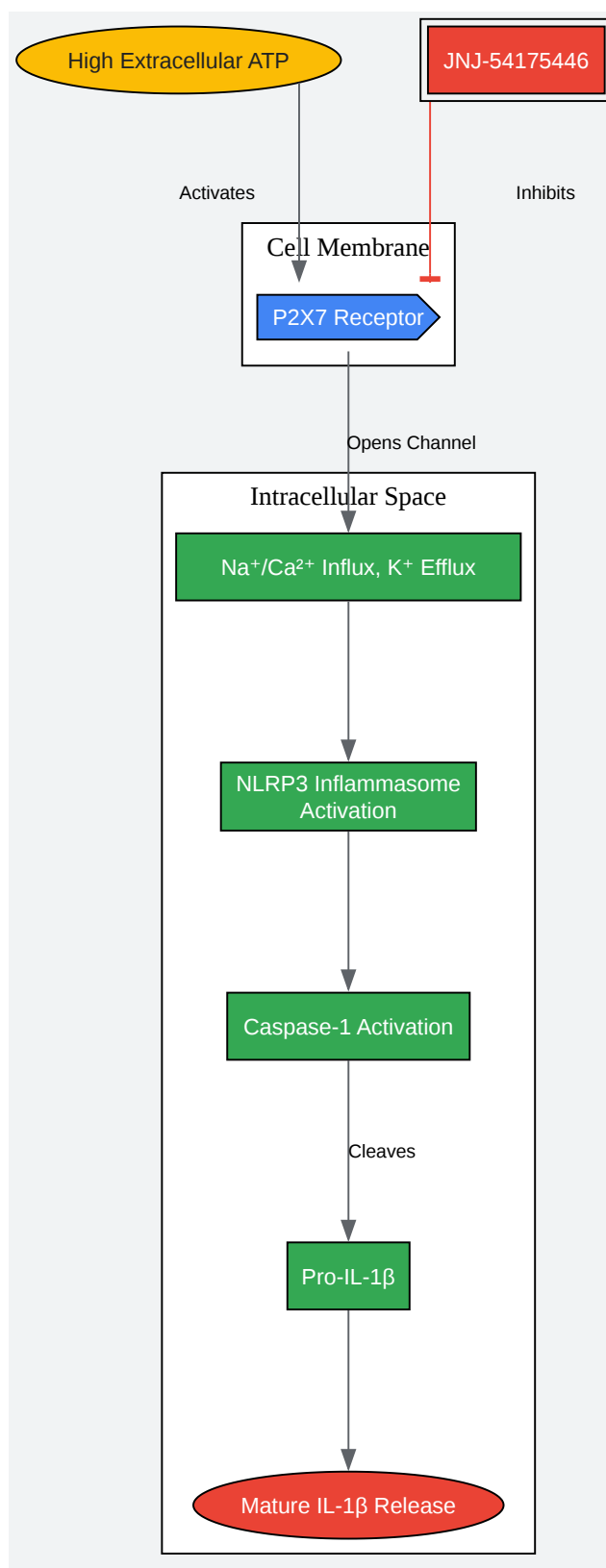
- Prepare a 20 mg/mL stock solution of **JNJ-54175446** in DMSO.
 - Weigh the required amount of **JNJ-54175446** powder.
 - Add the appropriate volume of anhydrous DMSO to achieve a 20 mg/mL concentration.
 - Vortex and sonicate until the compound is completely dissolved. A gentle warming to 37°C may be necessary.
- Prepare the vehicle mixture.
 - In a sterile microcentrifuge tube, add 400 µL of PEG400.
 - Add 100 µL of the 20 mg/mL **JNJ-54175446** stock solution in DMSO to the PEG400.
 - Vortex thoroughly until the solution is homogeneous.
- Add the surfactant.
 - Add 50 µL of Tween-80 to the mixture.
 - Vortex again until the solution is clear and uniform.
- Add the aqueous component.
 - Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.
 - Continue to vortex for another 1-2 minutes to ensure complete mixing.
- Final inspection.
 - Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear.

- This protocol yields a final concentration of 2 mg/mL of **JNJ-54175446** in a vehicle of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor by extracellular ATP, leading to the release of pro-inflammatory cytokines. **JNJ-54175446** acts as an antagonist at the P2X7 receptor, inhibiting these downstream effects.

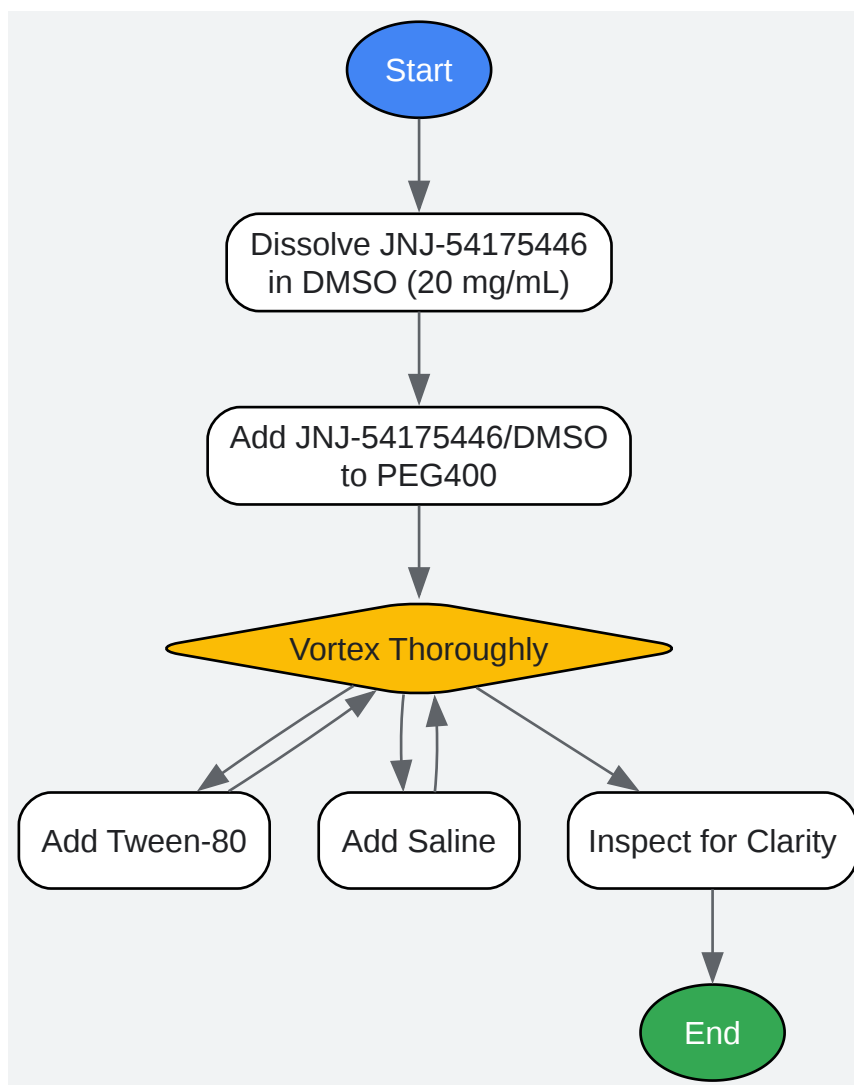


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Caption: P2X7 Receptor Signaling Pathway and Inhibition by **JNJ-54175446**.

Experimental Workflow for Formulation Preparation

This workflow diagram outlines the key steps for preparing the **JNJ-54175446** in vivo formulation.

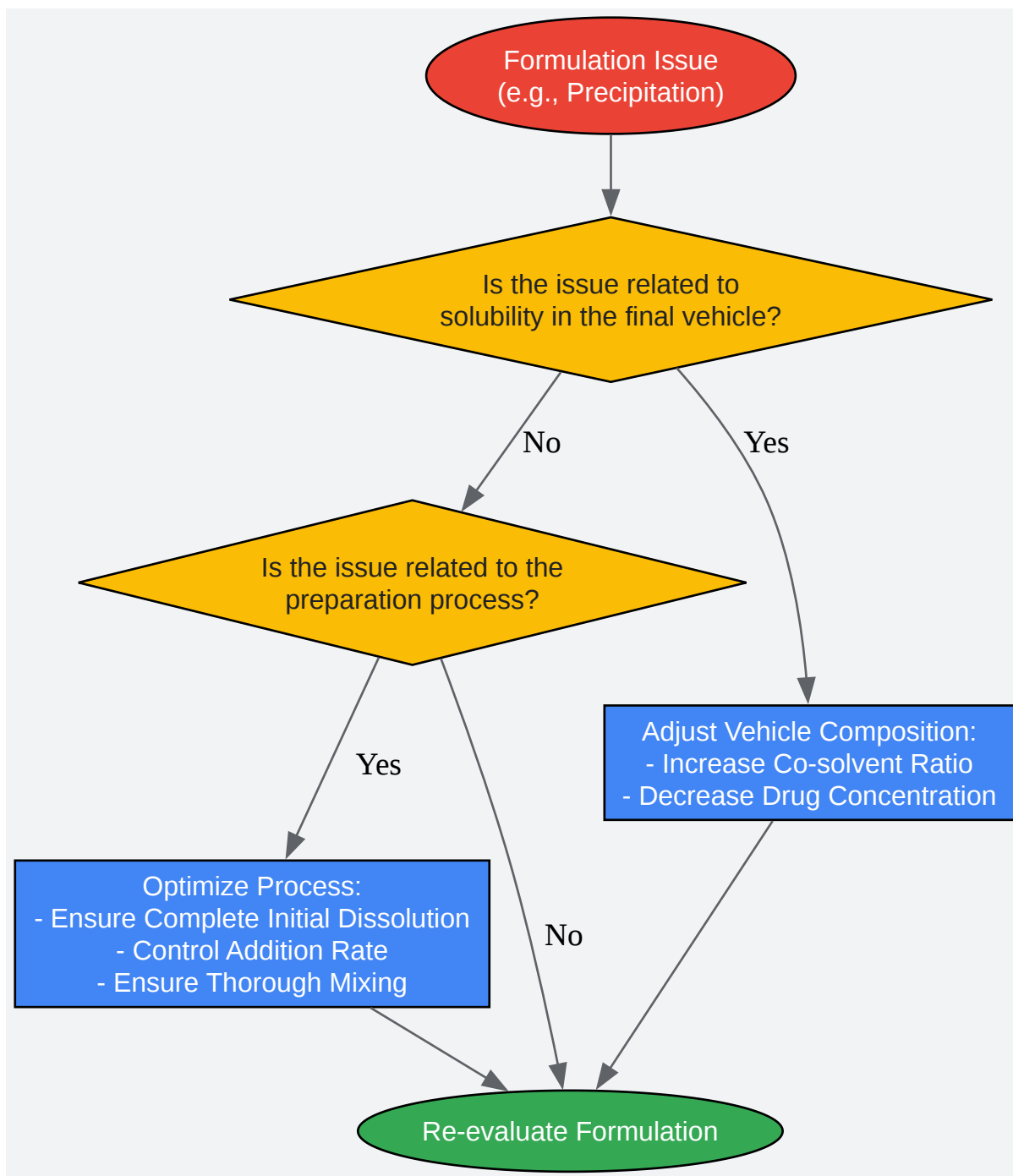


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Caption: Step-by-step workflow for preparing **JNJ-54175446** formulation.

Logical Relationship for Troubleshooting Formulation Issues

This diagram illustrates a logical approach to troubleshooting common formulation problems.



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Caption: Troubleshooting logic for **JNJ-54175446** formulation issues.

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